molecular formula C22H26N2O4 B269247 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B269247
M. Wt: 382.5 g/mol
InChI Key: RXPLBRDYBBZXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several enzymes and has been shown to have potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which results in the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its potent inhibitory activity against HDACs. This makes it a valuable tool for investigating the role of HDACs in various diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One area of research is the development of more potent and selective HDAC inhibitors based on this compound. Another area of research is the investigation of the role of HDACs in the immune system and the potential use of HDAC inhibitors in the treatment of autoimmune diseases. Additionally, this compound has potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted.

Synthesis Methods

The synthesis of 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps. The initial step involves the reaction of 4-morpholinylcarbonyl chloride with 4-isobutoxyaniline to produce 4-isobutoxy-N-(4-morpholinylcarbonyl)aniline. This compound is then reacted with 3-bromobenzoyl chloride to produce the final product, 4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has been used in various studies to investigate the role of HDACs in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

properties

Product Name

4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C22H26N2O4/c1-16(2)15-28-20-8-6-17(7-9-20)21(25)23-19-5-3-4-18(14-19)22(26)24-10-12-27-13-11-24/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,25)

InChI Key

RXPLBRDYBBZXAQ-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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